1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride

Physical Form Salt Selection Weighing Accuracy

Synthesizing prucalopride or 5-HT₄ agonist libraries? The free base analogue (CAS 179474-79-4) is an oil-difficult to weigh and prone to degradation. This dihydrochloride salt is a solid with >50 mg/mL water solubility, enabling direct use in aqueous amide couplings without DMSO/DMF. - **Direct precursor** to prucalopride succinate; provides exact 3-methoxypropyl pharmacophore spacer. - **cGMP-ready**: Charge directly into coupling with 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid after in situ neutralization. - **Specification**: >99% HPLC purity benchmark for reproducible 56% overall yield.

Molecular Formula C9H22Cl2N2O
Molecular Weight 245.19 g/mol
Cat. No. B11864567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride
Molecular FormulaC9H22Cl2N2O
Molecular Weight245.19 g/mol
Structural Identifiers
SMILESCOCCCN1CCC(CC1)N.Cl.Cl
InChIInChI=1S/C9H20N2O.2ClH/c1-12-8-2-5-11-6-3-9(10)4-7-11;;/h9H,2-8,10H2,1H3;2*1H
InChIKeyIFDRZSTXKJOJEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Core Specifications


1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride (CAS 1255098-75-9) is the bis-hydrochloride salt of a 4-aminopiperidine scaffold bearing an N1-(3-methoxypropyl) substituent. The compound has molecular formula C₉H₂₂Cl₂N₂O and molecular weight 245.19 g/mol . It serves as the key synthetic intermediate in the manufacture of prucalopride succinate, a selective 5-HT₄ receptor agonist approved for chronic constipation, and is also catalogued as Prucalopride Impurity 17 [1]. Unlike its free base counterpart (CAS 179474-79-4), which is a liquid or low-melting solid at ambient temperature, the dihydrochloride salt is isolated as a solid with enhanced water solubility, a property that directly impacts weighing accuracy, formulation flexibility, and storage stability in both R&D and pilot-scale settings .

Structural Specificity vs. In-Class Analogs


The 3-methoxypropyl N-substituent and the dihydrochloride salt stoichiometry are not interchangeable with seemingly similar piperidin-4-amine derivatives. The chain length, ether oxygen position, and salt form collectively determine the compound's physical state, solubility, reactivity in downstream amide coupling, and its identity as the direct precursor to the prucalopride pharmacophore. Substituting a 2-methoxyethyl (CAS 1286264-04-7) or 4-methoxybutyl (CAS 1098627-30-5) analog alters the three-carbon spacer essential for forming the prucalopride benzofuran-carboxamide final product [1]. Using the free base (CAS 179474-79-4) instead of the dihydrochloride salt introduces handling challenges: the free base is an oil with limited aqueous solubility and lower shelf stability, whereas the dihydrochloride is a solid with reliably high water solubility (>50 mg/mL), reducing weighing errors and enabling direct use in aqueous reaction media .

Quantitative Differentiation Evidence


Physical Form and Handling: Salt vs. Free Base

The dihydrochloride salt (CAS 1255098-75-9) is supplied as a solid, whereas the free base (CAS 179474-79-4) is described as a colorless to pale yellow liquid or low-melting solid dependent on purity and ambient conditions . The free base exhibits a boiling point of 249.4±35.0 °C and density of 0.9±0.1 g/cm³ , with slight solubility only in chloroform and methanol . In contrast, the dihydrochloride salt's ionic character confers high water solubility (>50 mg/mL) , enabling gravimetric dispensing with standard laboratory balances and direct dissolution in aqueous reaction systems without co-solvents.

Physical Form Salt Selection Weighing Accuracy Storage Stability

Chain Length Fidelity for Prucalopride Synthesis

The 3-methoxypropyl N-substituent is the exact chain present in prucalopride succinate (CAS 179474-85-2). The final step of prucalopride synthesis involves amide coupling between this intermediate and 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid [1]. Analogs with a 2-methoxyethyl chain (CAS 1286264-04-7, MW 231.16) or 4-methoxybutyl chain (CAS 1098627-30-5, MW 186.29 free base) would produce a different carboxamide product, not prucalopride, rendering them useless for prucalopride API manufacturing or impurity reference standard preparation . Patent literature explicitly claims the 3-methoxypropyl intermediate as essential for the prucalopride synthetic route [2].

Chain Length Specificity Prucalopride Synthesis Pharmacophore Integrity Amide Coupling

Dual-Use Identity: Intermediate and Impurity Standard

The free base form (CAS 179474-79-4) is officially catalogued as Prucalopride Impurity 17 and is supplied with full characterization data (NMR, MS, HPLC) compliant with regulatory guidelines for ANDA submissions [1]. This dual identity means the same chemical entity serves both as a scalable synthetic building block and as a certified reference standard for impurity profiling in finished prucalopride drug product quality control. Traceability against USP or EP pharmacopeial standards is available upon request . In contrast, close analogs such as 1-(2-methoxyethyl)piperidin-4-amine dihydrochloride or 1-(4-methoxybutyl)piperidin-4-amine lack this regulatory impurity designation, limiting their utility to synthetic chemistry only.

Reference Standard Impurity Profiling ANDA Submission Pharmacopeial Traceability

Synthetic Yield and Purity Benchmark

A peer-reviewed Chinese Journal of Pharmaceuticals publication (Gong et al., 2015) reported synthesis of 1-(3-methoxypropyl)piperidin-4-amine (free base) from piperidine-4-carboxylic acid via esterification, N-alkylation, ammonification, and Hofmann rearrangement with an overall yield of 56% and HPLC purity exceeding 99% [1]. This serves as the benchmark yield for procurement evaluation. Alternative patent routes (e.g., CN114591220A from 4-hydroxypiperidine) report yields exceeding 70% under optimized conditions [2]. In contrast, synthesis of the 2-methoxyethyl or 4-methoxybutyl analogs requires distinct alkylating agents and may exhibit different reactivity profiles in the N-alkylation step due to steric and electronic differences in the alkyl chain [3].

Synthetic Yield Route Efficiency Purity Benchmark Hofmann Rearrangement

Predicted Physicochemical Property Profile

The free base form (CAS 179474-79-4) has a calculated LogP of 0.16 and a predicted pKa of 10.49±0.20, indicating moderate hydrophilicity and a basic amine center that is substantially protonated at physiological pH . These values are chain-length dependent: the 2-methoxyethyl analog (C₈H₁₈N₂O, MW 158.24 free base) has one fewer methylene unit in the spacer, which is predicted to lower LogP by approximately 0.5 units and reduce lipophilic contact surface area [1]. The dihydrochloride salt form further enhances aqueous solubility beyond what the LogP value alone would predict, due to the ionic character of the bis-protonated amine . The topological polar surface area (TPSA) of 38.49 Ų for the free base is identical across chain-length variants with the same functional groups, but the three-carbon spacer provides the optimal balance of flexibility and hydrophobic contact for the prucalopride 5-HT₄ receptor binding pocket.

LogP pKa Lipophilicity Ionization State QSAR

Optimal Application Scenarios


GMP Prucalopride API Manufacturing

In cGMP production of prucalopride succinate, the dihydrochloride salt can be charged directly into the amide coupling reaction with 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid after in situ neutralization, bypassing the isolation and handling of the oily free base. The established benchmark of 56% overall yield with >99% purity for the free base [1] provides a quality specification that, when met by the dihydrochloride salt supplier, ensures reproducible coupling efficiency. The solid form reduces operator exposure risk and simplifies charged quantity reconciliation compared to dispensing a viscous liquid.

ANDA Impurity Profiling with Certified Reference Standard

The free base form (CAS 179474-79-4) is specifically designated as Prucalopride Impurity 17 and is supplied with full CoA documentation (NMR, MS, HPLC purity) meeting ICH Q3A/Q3B requirements [2]. For analytical laboratories supporting ANDA submissions, procurement of this reference standard from a certified supplier enables direct use in HPLC system suitability testing, relative retention time marking, and forced degradation studies without additional structural confirmation. The dual CAS availability (free base for analytical standards, dihydrochloride for synthesis) allows one supply chain to serve both QC and process chemistry functions.

Aqueous-Phase Parallel Chemistry and Library Synthesis

The dihydrochloride salt's high water solubility (>50 mg/mL) enables its use in aqueous-phase reductive amination, amide coupling, or sulfonamide formation without organic co-solvents . For medicinal chemistry groups synthesizing prucalopride-inspired 5-HT₄ agonist libraries, this eliminates DMF or DMSO solvent removal steps and simplifies high-throughput purification. The 3-methoxypropyl spacer provides the exact pharmacophoric distance required for 5-HT₄ receptor engagement, while the free 4-amino group serves as the diversification handle for parallel amide or urea library synthesis.

Process Chemistry Route Scouting and Benchmarking

The Gong et al. (2015) route from piperidine-4-carboxylic acid provides a quantitative baseline (56% overall yield, >99% purity) for evaluating alternative synthetic strategies such as the 4-hydroxypiperidine route (yields >70%, CN114591220A) or the piperidin-4-one oximation/reduction route (CN103508939A) [1][3]. Procurement professionals evaluating contract manufacturing proposals can use this published benchmark to assess whether a supplier's claimed yield is competitive and whether the purity specification (>99% by HPLC) is achievable at the quoted scale and price point.

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